molecular formula C19H28N2O B2883649 1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol CAS No. 865613-01-0

1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol

Cat. No. B2883649
M. Wt: 300.446
InChI Key: NRYFBXSFQXDNFG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Medicinal Chemistry Applications

The compound is structurally related to molecules that have been explored for their potential in treating various medical conditions. For instance, compounds with similar structures have been investigated as serotonin receptor antagonists, indicating potential applications in the development of antidepressants and other CNS-active drugs (Rocco et al., 2004). Furthermore, indole derivatives have been studied for their dual inhibitory activity on cholinesterases and monoamine oxidases, suggesting a role in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Organic Synthesis and Chemical Reactions

The unique structure of this compound makes it a valuable entity in organic synthesis, especially in the construction of complex molecular architectures. For example, the indole and piperidine moieties present in such molecules can serve as key building blocks in the synthesis of diverse organic compounds, including those with potential biological activity. The reactions involved can range from alkylation, ring closure, to more specialized organic transformations, highlighting the compound's utility in expanding chemical libraries and exploring new chemical space (Roman, 2013).

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-14-8-6-7-11-20(14)12-17(22)13-21-16(3)15(2)18-9-4-5-10-19(18)21/h4-5,9-10,14,17,22H,6-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYFBXSFQXDNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(CN2C(=C(C3=CC=CC=C32)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethyl-1H-indol-1-yl)-3-(2-methylpiperidin-1-yl)propan-2-ol

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